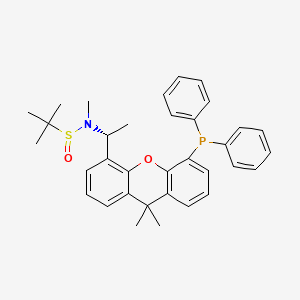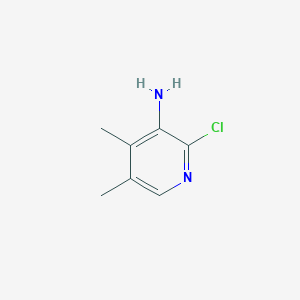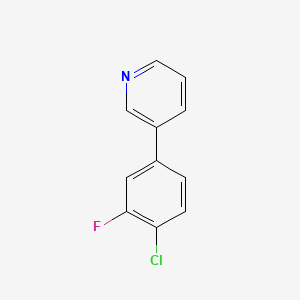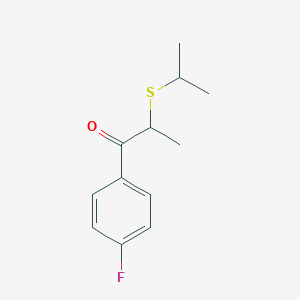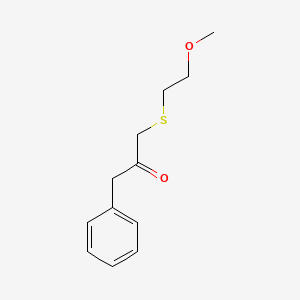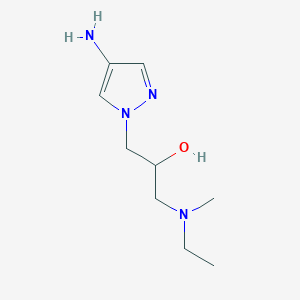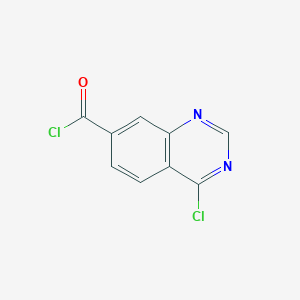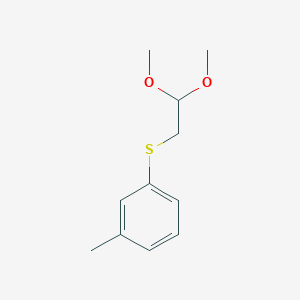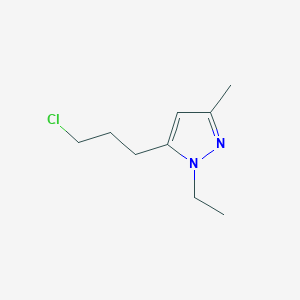
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 3-chloropropyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the alkylation of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process. The use of automated systems and real-time monitoring can further improve the scalability and safety of the production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced pyrazole derivatives with modified substituents.
Scientific Research Applications
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Bromopropyl)-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-(3-Chloropropyl)-1-ethyl-1H-pyrazole: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the 3-chloropropyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H15ClN2 |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-9(5-4-6-10)7-8(2)11-12/h7H,3-6H2,1-2H3 |
InChI Key |
FQXQLYBYGJSJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



